molecular formula C9H7N3O2 B1590665 1-(3-nitrophenyl)-1H-pyrazole CAS No. 25688-18-0

1-(3-nitrophenyl)-1H-pyrazole

Cat. No. B1590665
CAS RN: 25688-18-0
M. Wt: 189.17 g/mol
InChI Key: WTFRZFHXSRGFQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for “1-(3-nitrophenyl)-1H-pyrazole”, the synthesis of similar compounds often involves reactions like nucleophilic substitution, reduction, and cyclization3.



Molecular Structure Analysis

The molecular structure of a compound like “1-(3-nitrophenyl)-1H-pyrazole” would likely be determined by the arrangement of the pyrazole ring and the 3-nitrophenyl group. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are typically used to elucidate the structure24.



Chemical Reactions Analysis

Again, while specific reactions involving “1-(3-nitrophenyl)-1H-pyrazole” are not available, compounds with similar structures have been known to undergo a variety of chemical reactions. These can include oxidation, reduction, and various types of substitution reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(3-nitrophenyl)-1H-pyrazole” would be influenced by factors such as its molecular structure, the nature of its functional groups, and its degree of crystallinity7.


Scientific Research Applications

  • Antibiotic Evaluation

    • Field : Medicinal Chemistry
    • Application : The compound (E)-3-(4-(diphenylamino)phenyl)-1-(3′-nitrophenyl)prop-2-en-1-one, which is similar to “1-(3-nitrophenyl)-1H-pyrazole”, was synthesized and evaluated for its antibiotic properties .
    • Method : Various substituted acetophenones, propiophenones and 4-(Diphenylamino) benzaldehyde were combined, using the Aldol condensation reaction to obtain eight novel triphenylamine chalcones .
    • Results : All synthesized compounds showed marked antimicrobial activity against the tested microorganisms. The compound (E)-3-(4-(diphenylamino)phenyl)-1-(3′-nitrophenyl)prop-2-en-1-one showed the highest zone of inhibition against Aspergillus niger, measuring 30 mm .
  • Antibacterial Activity of Metal (II) Complexes

    • Field : Medicinal Chemistry
    • Application : A bioactive ligand and its dinuclear metal(II) complexes were synthesized and characterized for their antibacterial activities .
    • Method : The ligand and its dinuclear metal(II) complexes were synthesized and characterized by Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Visible), nuclear magnetic resonance (1H-NMR), mass spectroscopy and molar conductance measurements .
    • Results : It was found that metal complexes displayed much higher antibacterial activities and better inhibitory effects than that of the ligand and standard drugs .
  • Infrared Spectrum Analysis

    • Field : Analytical Chemistry
    • Application : “1-(3-nitrophenyl)-ethanone”, a compound similar to “1-(3-nitrophenyl)-1H-pyrazole”, has been analyzed using infrared spectrum analysis .
    • Method : The compound was subjected to Fourier-transform infrared spectroscopy (FT-IR), and the resulting spectrum was analyzed .
    • Results : The analysis provided detailed information about the compound’s molecular structure and chemical bonds .
  • Synthesis of Stereoisomers

    • Field : Organic Chemistry
    • Application : “(1S)-1-(3-Nitrophenyl)ethanol”, a stereoisomer of “1-(3-nitrophenyl)-1H-pyrazole”, has been synthesized .
    • Method : The specific synthesis method was not detailed, but it likely involved the use of chiral catalysts or reagents to control the stereochemistry .
    • Results : The successful synthesis of “(1S)-1-(3-Nitrophenyl)ethanol” demonstrates the potential for creating stereoisomers of "1-(3-nitrophenyl)-1H-pyrazole" .
  • Infrared Spectrum Analysis

    • Field : Analytical Chemistry
    • Application : “1-(3-nitrophenyl)ethanone”, a compound similar to “1-(3-nitrophenyl)-1H-pyrazole”, has been analyzed using infrared spectrum analysis .
    • Method : The compound was subjected to Fourier-transform infrared spectroscopy (FT-IR), and the resulting spectrum was analyzed .
    • Results : The analysis provided detailed information about the compound’s molecular structure and chemical bonds .
  • Thermophysical Property Data

    • Field : Physical Chemistry
    • Application : “1-(3-nitrophenyl)ethanone”, a compound similar to “1-(3-nitrophenyl)-1H-pyrazole”, has been analyzed for its thermophysical properties .
    • Method : The compound was subjected to various tests to determine properties such as boiling temperature, critical temperature and pressure, density, enthalpy of vaporization or sublimation, heat capacity, viscosity, and thermal conductivity .
    • Results : The analysis provided a collection of critically evaluated thermodynamic property data for the compound .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “1-(3-nitrophenyl)-1H-pyrazole”, it’s difficult to provide details on its safety and hazards8.


Future Directions

The future research directions for a compound like “1-(3-nitrophenyl)-1H-pyrazole” could involve exploring its potential biological activities, developing more efficient synthesis methods, and investigating its mechanism of action9.


Please note that this is a general analysis based on the components of the compound you mentioned. For a detailed and accurate analysis, specific studies on “1-(3-nitrophenyl)-1H-pyrazole” would be needed.


properties

IUPAC Name

1-(3-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-4-1-3-8(7-9)11-6-2-5-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFRZFHXSRGFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477582
Record name 1-(3-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrophenyl)-1H-pyrazole

CAS RN

25688-18-0
Record name 1-(3-Nitrophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25688-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-iodo-3-nitrobenzene (18.7 g, 75 mmol), pyrazol (7.66 g, 113 mmol), potassium carbonate (11.2 g, 81 mmol) and catalytic amounts of cuprous iodide and copper-bronze in dry N-methyl-2-pyrrolidone (50 ml) is heated to 180° C. for 4.5 hours. After cooling the mixture is filtered through celite. The filtrate is poured into ice water (700 ml) and the product is filtered off, washed with water and dried to yield 13.57 g. Yield: 96%. Mp 85-87° C.
Quantity
18.7 g
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reactant
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7.66 g
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11.2 g
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[Compound]
Name
cuprous iodide
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0 (± 1) mol
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reactant
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Name
copper bronze
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0 (± 1) mol
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50 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
E Akbas, I Berber, A Sener, B Hasanov - Il Farmaco, 2005 - Elsevier
Some new 1H-pyrazole-3-carboxylic acid and pyridazinone derivatives were synthesized and evaluated for their antibacterial activities against Bacillus cereus ATCC 7064, …
Number of citations: 112 www.sciencedirect.com
JL Wardell, JMS Skakle, JN Low… - … Section C: Crystal …, 2007 - scripts.iucr.org
The molecules of methyl 3-(2-nitrophenylhydrazono)butanoate, C11H13N3O4, (I), and methyl 3-(2,4-dinitrophenylhydrazono)butanoate, C11H12N4O6, (II), both prepared from methyl 3-…
Number of citations: 8 scripts.iucr.org
GM de Lima, JL Wardell, SMSV Wardell - Journal of Chemical …, 2010 - Springer
The molecular and crystal structures of (E)-4-O 2 NC 6 H 4 NHN=CMeCH 2 CO 2 R 1 (4: R 1 = Me; 5: R 1 = Et) and (E)-PhNHN=CPhCH 2 CONHPh (6) are reported from data collected …
Number of citations: 3 link.springer.com
H Jia, F Bai, N Liu, X Liang, P Zhan, C Ma… - European Journal of …, 2016 - Elsevier
In continuation of our efforts toward the discovery of potent non-nucleoside hepatitis B virus (HBV) inhibitors with novel structures, we have employed bioisosterism and hybrid …
Number of citations: 36 www.sciencedirect.com
A Romanelli, G Stazi, R Fioravanti… - ACS Medicinal …, 2020 - ACS Publications
Since the histone modifying enzymes EZH2 and HDACs control a number of epigenetic-dependent carcinogenic pathways, we designed the first-in-class dual EZH2/HDAC inhibitor 5 …
Number of citations: 45 pubs.acs.org
E Korkusuz, Y Sert, E Şahin, İ Yıldırım, İ Koca - Journal of Physics and …, 2023 - Elsevier
In this study, alkyl pyrazole-4-carboxylate compounds (5a-d) were synthesized from the esterification reaction of pyrazole-5-carboxylic acid compound by rearrangement. Molecules 5a-…
Number of citations: 4 www.sciencedirect.com
P Burboa-Schettino, C Bustos, E Molins… - Arabian Journal of …, 2020 - Elsevier
The synthesis and characterization of the full family of 11 pyrazoles were performed by means of UV–Vis, FTIR, 1 H NMR, 13 C NMR, two-dimensional NMR experiments and DFT …
Number of citations: 3 www.sciencedirect.com
HJ Cristau, PP Cellier, JF Spindler… - European Journal of …, 2004 - Wiley Online Library
Copper‐catalysed N‐arylation of pyrazoles with aryl or heteroaryl bromides or iodides, which can include functional substituents, was performed under the mildest conditions yet …
P Mahaveera, RG Kulkarni, P Radakrishna… - 2013 - nopr.niscpr.res.in
Compounds containing pyrazolylurea group are known to possess potent anti-inflammatory activity by inhibiting cell signalling system. One of the potent compounds has demonstrated …
Number of citations: 6 nopr.niscpr.res.in
TB Kumar, C Sumanth, S Vaishaly, MS Rao… - Bioorganic & medicinal …, 2012 - Elsevier
Novel polysubstituted pyrroles have been designed and accessed via a one-pot multicomponent reaction followed by Pd-mediated C–C bond forming reactions. All the compounds …
Number of citations: 18 www.sciencedirect.com

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